molecular formula C16H12N2O3 B2962410 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid CAS No. 727671-54-7

2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid

Cat. No.: B2962410
CAS No.: 727671-54-7
M. Wt: 280.283
InChI Key: YXMVXUIMDGXSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid typically involves the condensation of an appropriate o-phenylenediamine with a diketone, followed by further functionalization. The reaction conditions may include:

    Condensation Reaction: o-Phenylenediamine reacts with a diketone (e.g., benzil) in the presence of an acid catalyst.

    Oxidation: The resulting intermediate is oxidized to form the quinoxaline ring.

    Functionalization: Introduction of the acetic acid group through various organic reactions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxide.

    Reduction: Reduction of the quinoxaline ring to form dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydroquinoxalines.

    Substitution Products: Halogenated or alkylated quinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simple quinoxaline ring.

    2-Phenylquinoxaline: A derivative with a phenyl group attached to the quinoxaline ring.

    Quinoxaline N-oxide: An oxidized form of quinoxaline.

Uniqueness

2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid is unique due to the presence of both a quinoxaline ring and an acetic acid group, which may confer specific chemical and biological properties not found in simpler quinoxaline derivatives.

Properties

IUPAC Name

2-(2-oxo-3-phenylquinoxalin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14(20)10-18-13-9-5-4-8-12(13)17-15(16(18)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMVXUIMDGXSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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